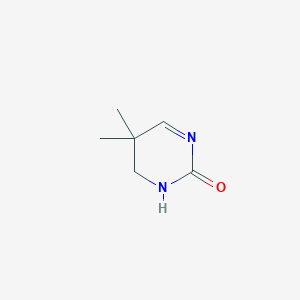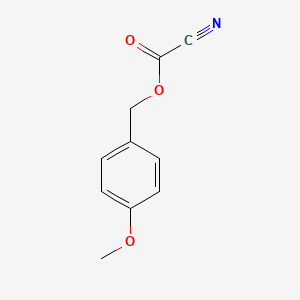
(4-Methoxyphenyl)methyl carbonocyanidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl cyanoformate is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a cyanoformate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of (4-methoxyphenyl)methyl cyanoformate typically involves the reaction of (4-methoxyphenyl)methanol with cyanoformic acid or its derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
(4-Methoxyphenyl)methyl cyanoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, leading to the formation of amides or other substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted phenyl derivatives and functionalized organic compounds .
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
(4-Methoxyphenyl)methyl cyanoformate can be compared with other similar compounds such as:
(4-Methoxyphenyl)methyl acetate: Similar in structure but with an acetate group instead of a cyanoformate group.
(4-Methoxyphenyl)methyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
(4-Methoxyphenyl)methyl carbamate: Features a carbamate group, which imparts different biological activities.
Propiedades
Número CAS |
57022-36-3 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl cyanoformate |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3 |
Clave InChI |
AQBQMZAWXVXZGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


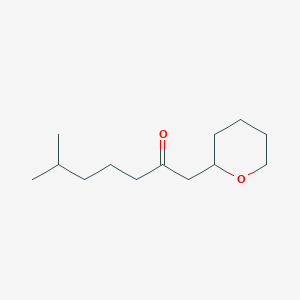
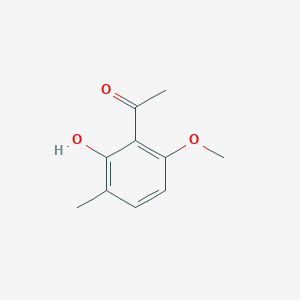
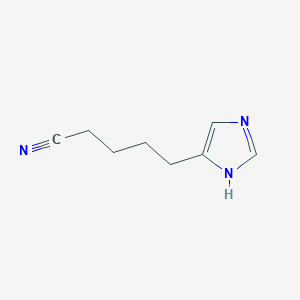
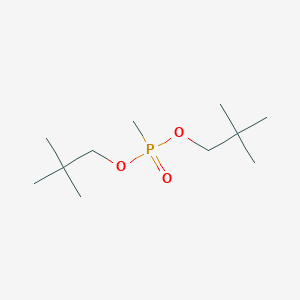
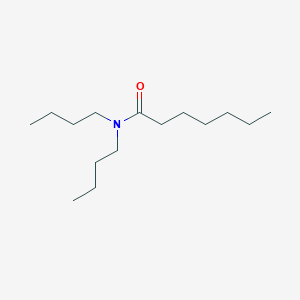
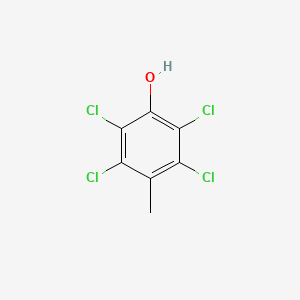
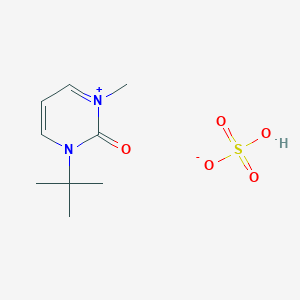
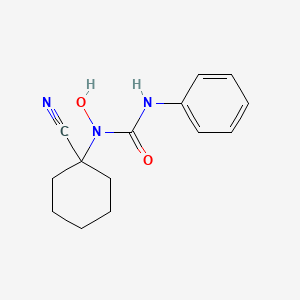
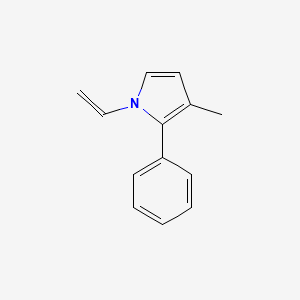
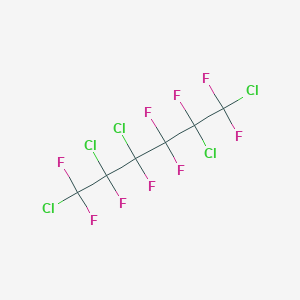
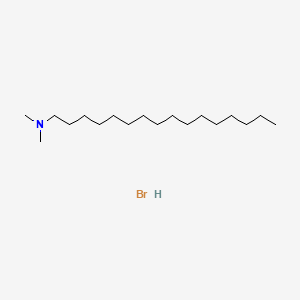
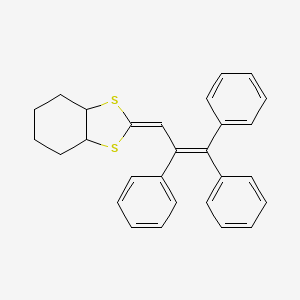
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
